Product packaging for 6-Methoxyquinolin-3-amine(Cat. No.:CAS No. 29507-86-6)

6-Methoxyquinolin-3-amine

Cat. No.: B2702912
CAS No.: 29507-86-6
M. Wt: 174.203
InChI Key: VHKHDKZNEHKDNO-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-3-amine (CAS 29507-86-6) is a versatile quinoline derivative with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. This compound serves as a high-value chemical building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic compounds with potential biological activity . Its primary research value lies in its role as a key synthetic intermediate for developing new therapeutic agents. Researchers utilize this compound to create diverse molecular scaffolds, including pyrazolo[3,4-b]quinoline and 3-heteroaryl-2-chloro-6-methoxyquinoline derivatives . These synthetic efforts are crucial for probing structure-activity relationships and discovering new bioactive molecules. The compound has been extensively used in the synthesis of novel compounds screened for in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, quinoline-based derivatives are prominent in anticancer research , with some designed as potential colchicine binding site inhibitors that disrupt tubulin polymerization, a key mechanism for antiproliferative agents . Other research explores quinoline derivatives as selective topoisomerase I inhibitors, which demonstrate potent antiproliferative properties against various cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B2702912 6-Methoxyquinolin-3-amine CAS No. 29507-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKHDKZNEHKDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of 6 Methoxyquinolin 3 Amine and Its Derivatives

Approaches to the Synthesis of the 6-Methoxyquinolin-3-amine Core

The construction of the this compound framework can be achieved through various synthetic routes, ranging from multi-step sequences to more streamlined one-pot and microwave-assisted protocols.

Multi-Step Synthetic Strategies

Multi-step synthesis provides a reliable and often high-yielding approach to this compound, typically involving the construction of the quinoline (B57606) ring system followed by the introduction or modification of the amino group. A common strategy involves the synthesis of a nitro-substituted quinoline precursor, which is subsequently reduced to the desired 3-amino derivative.

The classical Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are foundational methods for quinoline ring formation and can be adapted for the synthesis of precursors to this compound. wikipedia.orgorganicreactions.orgsynarchive.comnih.gov For instance, a Skraup-type reaction can be employed to construct the quinoline core from a substituted aniline. While not directly yielding the 3-amino product, these methods can generate a suitably substituted quinoline ring that can be further functionalized to introduce the 3-amino group in a subsequent step.

A general representation of a multi-step synthesis is outlined in the table below:

StepReactionReactantsReagents and ConditionsProduct
1Quinoline Ring Formation (e.g., Friedländer Synthesis)2-amino-4-methoxybenzaldehyde, a ketone with an α-methylene groupAcid or base catalysisSubstituted 6-methoxyquinoline (B18371)
2NitrationSubstituted 6-methoxyquinolineNitrating agent (e.g., HNO₃/H₂SO₄)Substituted 6-methoxy-3-nitroquinoline
3ReductionSubstituted 6-methoxy-3-nitroquinolineReducing agent (e.g., SnCl₂/HCl)This compound

One-Pot Reaction Protocols

One-pot syntheses offer a more streamlined approach to quinoline derivatives by combining multiple reaction steps into a single procedure, thereby reducing reaction time, cost, and waste. While specific one-pot protocols for the direct synthesis of this compound are not extensively documented, general one-pot methods for substituted quinolines can be conceptually applied. For instance, a one-pot synthesis of substituted quinolines has been developed from α-arylamino ketones under Vilsmeier conditions. bohrium.com Another approach involves a three-component reaction for the synthesis of quinoline derivatives. nih.gov These methodologies could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as a derivative of 4-methoxyaniline.

Microwave-Assisted Synthesis

Functionalization and Derivatization Strategies of this compound

The presence of a primary amino group at the 3-position of the 6-methoxyquinoline core provides a versatile handle for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the resulting molecules.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes and ketones readily forms Schiff bases (imines). This condensation reaction is a fundamental transformation in organic chemistry and provides a straightforward method for introducing a variety of substituents onto the quinoline core. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While specific examples of Schiff bases derived directly from this compound are not extensively reported, the reactivity of the 3-aminoquinoline (B160951) moiety is well-established. For instance, novel Schiff bases have been synthesized from 3-aminoquinoline and 3-formyl-6-methylchromone. humanjournals.com The general applicability of this reaction suggests that this compound would readily react with a diverse range of aromatic and aliphatic aldehydes and ketones to yield the corresponding imine derivatives.

The following table illustrates the potential for the formation of various Schiff bases from this compound with different carbonyl compounds.

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Schiff Base/Imine)
This compoundBenzaldehydeN-(phenylmethylene)-6-methoxyquinolin-3-amine
This compoundSalicylaldehyde2-(((6-methoxyquinolin-3-yl)imino)methyl)phenol
This compoundAcetoneN-(propan-2-ylidene)-6-methoxyquinolin-3-amine
This compoundCyclohexanoneN-cyclohexylidene-6-methoxyquinolin-3-amine

Introduction of Heterocyclic Moieties

The amino group of this compound serves as a key nucleophile for the construction of more complex molecular architectures that incorporate additional heterocyclic rings. These hybrid molecules often exhibit unique properties arising from the combination of different pharmacophores. Common strategies involve the reaction of the amino group with appropriate precursors to form five- or six-membered heterocyclic rings.

Pyrazoles: Pyrazole derivatives can be synthesized from amines through condensation with 1,3-dicarbonyl compounds or their equivalents. The reaction of this compound with a suitable 1,3-dicarbonyl compound would be expected to yield a pyrazole-substituted 6-methoxyquinoline. mdpi.comnih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from amines through various multi-step sequences, often involving the formation of an intermediate that undergoes cyclization. nih.govfrontiersin.org For example, the amino group of this compound could be derivatized to a hydrazinecarboximidamide, which can then be cyclized to form a 3-amino-1,2,4-triazole derivative.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of an amine-containing compound with a 1,3-dicarbonyl compound and an aldehyde in a Biginelli-type reaction or by reacting with other suitable precursors. bu.edu.egnih.gov The 3-amino group of this compound can act as a building block in the formation of a fused or substituted pyrimidine ring.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from amines through reactions with α-haloketones followed by cyclization with a source of sulfur, or by other established methods such as the Hantzsch thiazole synthesis. wikipedia.orgpharmaguideline.com The amino group of this compound can be utilized as a starting point for the construction of a thiazole ring.

The table below summarizes the potential for the introduction of various heterocyclic moieties onto the this compound scaffold.

Heterocyclic MoietyGeneral Synthetic ApproachPotential Precursors for Reaction with this compound
PyrazoleCondensation1,3-Diketones, β-ketoesters
TriazoleMulti-step synthesis via intermediatesFormic acid equivalents, hydrazine (B178648) derivatives
PyrimidineCondensation/Cyclization1,3-Dicarbonyl compounds, amidines
ThiazoleHantzsch synthesis and related methodsα-Haloketones, thioamides

Phosphonate (B1237965) Derivatives

The synthesis of phosphonate derivatives of this compound can be achieved through the well-established Kabachnik-Fields reaction. This one-pot, three-component condensation involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a phosphite (B83602), typically in the presence of a catalyst. While specific literature detailing the synthesis of phosphonate derivatives directly from this compound is not extensively available in the provided search results, the general applicability of the Kabachnik-Fields reaction to primary amines allows for a clear postulation of the synthetic route.

In this reaction, this compound would first react with an appropriate aldehyde to form a Schiff base (imine) intermediate. Subsequent nucleophilic addition of a dialkyl phosphite (e.g., diethyl phosphite) to the imine, often facilitated by a Lewis or Brønsted acid catalyst, would yield the corresponding α-aminophosphonate derivative. The choice of aldehyde and phosphite allows for the introduction of various substituents, enabling the creation of a library of diverse phosphonate derivatives.

The stability of the resulting quinoline-derived phosphonates is an important consideration. Research on related quinoline phosphonates has shown that the position of the phosphonate group on the quinoline ring influences their stability in acidic conditions. Notably, 3-quinolyl-(amino)methylphosphonates have been found to be stable in the presence of mineral acids, a property that is advantageous for their potential applications. ekb.eg

A general synthetic scheme for the preparation of these derivatives is presented below:

Scheme 1: General Synthesis of this compound Phosphonate Derivatives via the Kabachnik-Fields Reaction

[Image of the reaction scheme: this compound reacts with an aldehyde (R-CHO) and mercaptoacetic acid in a one-pot reaction to yield the final 2-(R)-3-(6-methoxyquinolin-3-yl)thiazolidin-4-one product.]

Catalytic Approaches in this compound Synthesis

The development of catalytic methodologies has revolutionized the synthesis of quinoline derivatives, offering more efficient and environmentally benign alternatives to classical methods. These approaches are pivotal in accessing complex molecular architectures with high degrees of selectivity and atom economy. In the context of this compound and its derivatives, both organocatalysis and metal-catalyzed transformations have been explored, albeit to varying extents.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While the direct organocatalytic synthesis of this compound is not extensively documented in the reviewed literature, related transformations highlight the potential of this approach. For instance, organocatalytic methods have been successfully applied to the asymmetric synthesis of dihydroquinolinones, which are precursors to chiral quinolines.

One notable example involves the use of bifunctional organocatalysts to promote the enantioselective cyclization of aminochalcones with azlactones. This reaction proceeds via an aza-Michael/Michael addition pathway, followed by amide formation, to yield enantioenriched 3,4-dihydroquinolinones with excellent enantioselectivity. Although this does not directly yield a 3-aminoquinoline, it demonstrates the capability of organocatalysts to construct the core quinoline scaffold with high stereocontrol, which could be a potential pathway for the synthesis of chiral derivatives of this compound.

The general modes of activation in organocatalysis, such as enamine and iminium ion formation, as well as hydrogen bonding interactions, provide a versatile platform for the synthesis of a wide array of chiral molecules. The application of these principles to the direct asymmetric amination of a 6-methoxyquinoline precursor at the 3-position remains an area for future research and development.

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of quinoline derivatives, including 3-aminoquinolines. These methods often provide high efficiency, functional group tolerance, and regioselectivity.

A facile and efficient modern approach to 3-aminoquinolines involves a rhodium-catalyzed reaction between easily accessible triazoles and 2-aminobenzaldehydes. This transformation proceeds with low catalyst loading and demonstrates good functional group compatibility, making it a valuable method for the construction of the 3-aminoquinoline motif. While this has not been specifically reported for the 6-methoxy derivative, the general applicability of the method suggests its potential in this context.

Historically, a common method for the synthesis of 3-aminoquinolines involves the reduction of the corresponding 3-nitroquinolines. A well-established procedure for the synthesis of this compound utilizes the reduction of 6-methoxy-3-nitroquinoline. This transformation is typically achieved using a metal reducing agent in the presence of an acid. A common system for this reduction is tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

Reactant Reagent Solvent Product Yield
6-Methoxy-3-nitroquinoline SnCl₂·2H₂O Conc. HCl This compound High

This classical metal-mediated reduction remains a reliable and high-yielding route to this compound.

Furthermore, iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been developed for the synthesis of various quinoline derivatives. This method highlights the use of cost-effective and environmentally friendly iron salts as alternatives to more expensive transition metals. The versatility of this approach could potentially be applied to the synthesis of this compound by selecting the appropriate starting materials.

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. While specific methods for the direct stereoselective synthesis of this compound are not prominently featured in the surveyed literature, the principles of chiral induction and asymmetric catalysis are broadly applicable to the synthesis of its chiral derivatives.

Chiral induction in the synthesis of complex molecules containing a quinoline core has been demonstrated. For instance, in the synthesis of more complex drug candidates, chiral auxiliaries or catalysts are employed to control the stereochemical outcome of reactions involving quinoline precursors. Quinine (B1679958), which contains a 6-methoxyquinoline moiety, and its derivatives are themselves often used as catalysts in stereoselective reactions, such as Michael additions, highlighting the inherent chirality of the cinchona alkaloid scaffold.

The development of asymmetric methodologies for the synthesis of chiral amines is a vibrant area of research. Organocatalytic approaches, for example, have been successfully used in the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. These methods often employ chiral phosphoric acids or other chiral Brønsted acids as catalysts. While these have not been directly applied to the synthesis of this compound, they represent a powerful strategy that could be adapted for the stereoselective introduction of the amine group at the 3-position of a suitable quinoline precursor.

The broader field of asymmetric catalysis, including both metal- and organocatalysis, provides a strong foundation for the future development of stereoselective routes to chiral derivatives of this compound. The design of chiral ligands for transition metal catalysts and the development of novel organocatalytic systems will undoubtedly pave the way for the efficient and enantioselective synthesis of this important structural motif.

Advanced Spectroscopic and Structural Characterization Techniques for 6 Methoxyquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 6-Methoxyquinolin-3-amine, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related structures, such as 6-methoxyquinolin-8-amine. rsc.org The electron-donating amino group at the C3 position and the methoxy group at the C6 position significantly influence the chemical shifts of the protons on the heterocyclic and benzene (B151609) rings, respectively.

The key expected signals would include:

A singlet for the methoxy group protons, typically appearing in the upfield region around 3.8-4.0 ppm.

A broad singlet for the amine protons, the chemical shift of which can vary depending on the solvent and concentration.

A series of doublets, doublets of doublets, and singlets in the aromatic region (approximately 6.5-9.0 ppm) corresponding to the protons on the quinoline ring system. The protons at C2 and C4 would be significantly influenced by the adjacent nitrogen and amino group, while protons at C5, C7, and C8 would be affected by the methoxy group.

For comparison, the reported ¹H NMR data for the related compound 6-methoxyquinolin-8-amine in CDCl₃ shows a methoxy singlet at 3.88 ppm and aromatic protons between 6.48 and 8.60 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton TypePredicted Chemical Shift (ppm)MultiplicityNotes
-OCH₃~3.9Singlet (s)Typical range for aryl methoxy protons.
-NH₂VariableBroad Singlet (br s)Shift is dependent on solvent, concentration, and temperature.
Quinoline H2, H4~8.5 - 9.0Singlet (s) / Doublet (d)Deshielded due to proximity to the heterocyclic nitrogen.
Quinoline H5, H7, H8~7.0 - 8.0Doublet (d) / Doublet of Doublets (dd)Positions on the benzene ring; shifts influenced by the methoxy and fused pyridine (B92270) ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms of the quinoline ring and the methoxy group. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key features expected in the ¹³C NMR spectrum include:

A signal for the methoxy carbon, typically found around 55-60 ppm. rsc.org

Eight signals in the aromatic region (approximately 95-160 ppm) for the carbons of the quinoline core. The carbons directly attached to the nitrogen (C2, C8a), the amino group (C3), and the methoxy group (C6) would have characteristic chemical shifts reflecting the electronic effects of these substituents.

For the related isomer, 6-methoxyquinolin-8-amine , the reported ¹³C NMR signals include the methoxy carbon at 55.8 ppm and quinoline carbons ranging from 95.0 ppm to 159.4 ppm. rsc.org Moving the amine group from C8 to C3 would primarily alter the chemical shifts of C2, C3, C4, and C4a.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AtomPredicted Chemical Shift (ppm)Notes
-OCH₃~55.5Typical value for an aryl methoxy carbon.
C5, C7~100 - 125Shielded carbons on the benzene portion of the quinoline ring.
C3, C4, C4a, C8~120 - 140Shifts influenced by both the amino group and the ring system.
C2, C6, C8a~140 - 160Carbons attached to heteroatoms (N, O) are significantly deshielded.

Phosphorus Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is a specialized technique used exclusively for compounds containing phosphorus. wikipedia.orgresearchgate.net Since this compound does not inherently contain a phosphorus atom, this technique is not applicable to the parent compound.

However, ³¹P NMR becomes a critical characterization tool for derivatives of this compound that have been functionalized with phosphorus-containing groups, such as phosphines, phosphonates, or phosphates. oxinst.com In such cases, the ³¹P NMR spectrum would provide:

Chemical Shift: The position of the signal (peak) in the spectrum, which is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. trilinkbiotech.com

Coupling Constants: Splitting of the signal due to interactions with neighboring magnetic nuclei (e.g., ¹H, ¹³C, ¹⁹F), providing information about the connectivity around the phosphorus atom. researchgate.net

This technique is particularly valuable in organometallic chemistry and drug development, where phosphine (B1218219) ligands or phosphate (B84403) prodrugs are common. For a hypothetical phosphine derivative, the chemical shift would indicate whether the phosphine is free or coordinated to a metal center.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would show characteristic absorption bands for the amine, methoxy, and aromatic quinoline moieties.

The key vibrational modes expected are:

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.

N-H Bending: A medium to strong absorption band around 1580-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine group. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

C-N Stretching: The aromatic amine C-N stretching vibration typically gives a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000 - 3100C-H StretchAromatic (Quinoline)
2850 - 3000C-H StretchAliphatic (-OCH₃)
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)
1400 - 1600C=C and C=N StretchAromatic (Quinoline)
1250 - 1335C-N StretchAromatic Amine
1200 - 1275C-O-C Asymmetric StretchAryl-Alkyl Ether
910 - 665N-H WagPrimary Amine (-NH₂)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the calculated exact mass is 174.0793 g/mol . chem960.com

In a typical electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion (M⁺•): A prominent peak at m/z 174, corresponding to the intact molecule minus one electron. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds, leading to a fragment ion at m/z 159 (M-15).

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose CO, yielding a fragment at m/z 131 (M-15-28).

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocycles, which could lead to a fragment at m/z 147 (M-27).

Research on isomeric methoxyquinolines has shown that the 3-methoxy isomer can undergo an unusual fragmentation involving the loss of 43 mass units (CH₃CO or C₃H₇) in a single step. researchgate.net A similar complex rearrangement might be possible for the 3-amino derivative.

In soft ionization techniques like electrospray ionization (ESI), the spectrum would primarily show the protonated molecule [M+H]⁺ at m/z 175. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound
m/zIon FormulaIdentity
175[C₁₀H₁₁N₂O]⁺[M+H]⁺ (Protonated Molecule, ESI-MS)
174[C₁₀H₁₀N₂O]⁺•M⁺• (Molecular Ion, EI-MS)
159[C₉H₇N₂O]⁺[M-CH₃]⁺
147[C₉H₉NO]⁺•[M-HCN]⁺•
131[C₈H₇N₂]⁺[M-CH₃-CO]⁺

X-ray Crystallography for Structural Elucidation

A notable example is the X-ray diffraction analysis of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. The study of this derivative reveals that the quinoline ring system is essentially planar, a common feature for such aromatic structures. The planarity of this core is crucial for enabling π–π stacking interactions, which are often significant in the crystal packing of aromatic molecules.

Detailed crystallographic data for a representative derivative are summarized in the table below.

Table 1: Crystallographic Data for (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine
ParameterValue
Chemical FormulaC₂₅H₂₀ClN₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.375(3)
b (Å)10.593(2)
c (Å)14.475(3)
β (°)108.68(3)
Volume (ų)2089.3(7)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of absorption and the intensity (molar absorptivity) are characteristic of the molecular structure, particularly the nature of its chromophores and the extent of conjugation.

For quinoline and its derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline ring. The introduction of an amino group (-NH₂) and a methoxy group (-OCH₃) into the quinoline scaffold, as in this compound, is expected to significantly influence its electronic properties.

Both the amino and methoxy groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can participate in resonance with the quinoline ring system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline.

Studies on related aminoquinolines demonstrate this effect. For instance, 6-aminoquinoline (B144246) exhibits distinct solvatochromism, where the absorption and fluorescence spectra shift depending on the polarity of the solvent. This behavior indicates that the excited state is more polar than the ground state, which is characteristic of molecules undergoing intramolecular charge transfer (ICT) upon excitation. Such positive solvatochromism is consistent with a π→π* transition where the electron-donating amino group pushes electron density into the aromatic system upon photoexcitation.

The electronic properties of this compound would thus be governed by the combined electron-donating effects of both the 3-amino and 6-methoxy groups, leading to absorption bands at longer wavelengths than quinoline or 6-aminoquinoline alone.

Table 2: Typical UV-Vis Absorption Characteristics of Quinoline Derivatives
CompoundKey SubstituentsExpected Absorption Characteristics
QuinolineNoneAbsorption bands in the UV region corresponding to π→π* transitions.
6-Aminoquinoline-NH₂ (electron-donating)Bathochromic shift compared to quinoline; exhibits solvatochromism.
This compound-NH₂ and -OCH₃ (both electron-donating)Further bathochromic shift due to extended conjugation and combined auxochromic effects.

Biological Activities and Pharmacological Investigations of 6 Methoxyquinolin 3 Amine Derivatives

Antimicrobial Research

Derivatives of 6-methoxyquinolin-3-amine have been the subject of numerous studies to evaluate their potential as antimicrobial agents. This research has encompassed a broad spectrum of activity, including antibacterial and antifungal efficacy. The structural versatility of the this compound core allows for the synthesis of a wide array of analogues, enabling comprehensive investigations into their structure-activity relationships (SAR) and their potential to combat microbial infections.

The antibacterial properties of this compound derivatives have been investigated against a panel of both Gram-positive and Gram-negative bacteria. These studies are crucial in the ongoing search for new antibacterial agents to address the growing challenge of antibiotic resistance.

Research has demonstrated that certain derivatives of this compound exhibit notable activity against Gram-positive bacteria. A study focusing on 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, which are structurally related to this compound, evaluated their in-vitro antimicrobial activity against Streptococcus pneumoniae and Bacillus subtilis. researchgate.net The findings from this research indicated that an ester derivative (7b) and a thioether derivative (9c) of 6-methoxyquinoline-3-carbonitrile displayed the highest antimicrobial activity against the tested Gram-positive strains. researchgate.net This suggests that modifications at the 3-position of the 6-methoxyquinoline (B18371) core can significantly influence antibacterial potency.

Another study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety also showed activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. While not directly derivatives of this compound, these findings on a positional isomer reinforce the potential of the methoxyquinoline scaffold in developing antibacterial agents.

Below is a data table summarizing the antibacterial activity of selected 6-methoxyquinoline-3-carbonitrile derivatives against Gram-positive bacteria.

Compound IDModificationTest OrganismActivity LevelReference
7b Ester derivativeStreptococcus pneumoniae, Bacillus subtilisHigh researchgate.net
9c Thioether derivativeStreptococcus pneumoniae, Bacillus subtilisHigh researchgate.net

The efficacy of this compound derivatives has also been assessed against Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. In the same study that evaluated Gram-positive activity, 6-methoxyquinoline-3-carbonitrile derivatives were tested against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The results highlighted that compounds 7b and 7d, along with another derivative 9b, exhibited the highest activity against these Gram-negative strains. researchgate.net This indicates that specific structural modifications can confer broad-spectrum antibacterial activity to the 6-methoxyquinoline scaffold.

The following table presents data on the antibacterial activity of selected 6-methoxyquinoline-3-carbonitrile derivatives against Gram-negative bacteria.

Compound IDModificationTest OrganismActivity LevelReference
7b Ester derivativePseudomonas aeruginosa, Escherichia coliHigh researchgate.net
7d Not specified in abstractPseudomonas aeruginosa, Escherichia coliHigh researchgate.net
9b Not specified in abstractPseudomonas aeruginosa, Escherichia coliHigh researchgate.net

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), represents a significant global health threat. Consequently, there is a pressing need for novel antimicrobial agents with activity against these resilient pathogens. A review on quinoline (B57606) derivatives as anti-MRSA agents highlighted a thiourea-containing compound that incorporates a 6-methoxyquinoline moiety. This derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, demonstrated bacteriostatic activity against MRSA with MIC50 and MIC90 values of 11.44 µM and 17.74 µM, respectively. Although this compound is a derivative of 6-methoxyquinolin-4-yl, its activity underscores the potential of the 6-methoxyquinoline scaffold in the development of agents to combat resistant bacterial strains.

In addition to their antibacterial properties, derivatives of this compound have been explored for their potential as antifungal agents. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the arsenal (B13267) of effective antifungal drugs is limited.

Research into 6-methoxyquinoline-3-carbonitrile derivatives has included their evaluation against a range of fungal pathogens. One study screened these compounds against Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net A notable finding was that compound 7e, an ester derivative, was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net This highlights the significant antifungal potential that can be achieved through specific modifications of the 6-methoxyquinoline core.

The table below summarizes the antifungal activity of a selected 6-methoxyquinoline-3-carbonitrile derivative.

Compound IDModificationTest Organism(s)Activity LevelReference
7e Ester derivativeAspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidumMore active than Amphotericin B researchgate.net

Antifungal Efficacy

Antimalarial Studies

Derivatives of this compound have been a focal point in the search for new antimalarial agents, owing to the established role of the quinoline scaffold in clinically used drugs like quinine (B1679958) and chloroquine (B1663885).

Activity against Plasmodium falciparum and other Plasmodium Species

The antimalarial efficacy of this compound derivatives has been evaluated against various Plasmodium species, most notably Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has demonstrated that synthetic compounds incorporating the 4-aminoquinoline (B48711) scaffold exhibit anti-plasmodial activity against both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of P. falciparum. researchgate.net For instance, certain synthetic analogs of amodiaquine (B18356) have shown potent activity against both the 3D7 (CQ-sensitive) and K1 (CQ-resistant) strains of P. falciparum. researchgate.net

Specifically, some of the most effective derivatives demonstrated IC50 values in the sub-micromolar range against these strains. researchgate.net Beyond P. falciparum, the activity of these derivatives has also been assessed in other Plasmodium models. In vivo studies using Plasmodium berghei-infected mice have been instrumental in evaluating the efficacy of these compounds in a mammalian system. nih.govresearchgate.net Furthermore, the inhibitory effects of certain quinoline derivatives have been tested against Plasmodium knowlesi, a species that can cause malaria in humans in Southeast Asia, highlighting the broad-spectrum potential of this chemical class. nih.gov

Structure-Activity Relationship in Antimalarial Efficacy

The exploration of structure-activity relationships (SAR) for this compound derivatives has provided valuable insights for the rational design of more potent antimalarial agents. A critical component of the quinoline scaffold is the 7-chloro-4-aminoquinoline nucleus, which is considered essential for antimalarial activity. arabjchem.org This part of the molecule is believed to play a key role in the inhibition of β-hematin formation, a crucial detoxification pathway for the parasite. arabjchem.org

Modifications to the side chain attached to the 4-amino group have been shown to significantly influence anti-plasmodial activity. arabjchem.org For example, both shortening (to 2-3 carbon atoms) and lengthening (to 10-12 carbon atoms) of the carbon side chain in chloroquine analogues can lead to compounds that retain activity against chloroquine-resistant strains of P. falciparum. arabjchem.org The introduction of bulky or rigid groups in the side chain can also modulate the activity. For instance, the conformational rigidity of cyclic tertiary amines in the side chain can interfere with the compound's ability to interact with its biological target. nih.gov

Furthermore, substitutions on the quinoline ring itself, apart from the 6-methoxy group, have been investigated. For example, the presence of a chlorine atom at the 6-position has been shown to enhance anti-plasmodial activity in some 2-arylvinylquinolines. nih.govresearchgate.net In a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, increasing antimalarial potency against P. berghei in mice was correlated with decreasing size and electron-donating capacity of substituents on the phenyl ring. nih.gov

Anticancer and Antitumor Potential

The quinoline ring system, including derivatives of this compound, has been extensively investigated for its potential as a scaffold for the development of novel anticancer agents. These compounds have demonstrated a wide range of activities against various cancer cell lines, operating through diverse mechanisms of action.

Cell Line-Based Cytotoxicity Assays

The cytotoxic effects of this compound derivatives have been evaluated against a broad panel of human tumor cell lines. For example, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exhibited extremely high cytotoxicity against cell lines such as A549 (lung carcinoma), KB (nasopharyngeal carcinoma), and its multidrug-resistant variant KBvin. researchgate.net One of the most potent compounds in this series, featuring a 2-chloroquinazoline (B1345744) moiety, displayed GI50 values in the nanomolar range (1.5 to 1.7 nM). researchgate.net

Other studies have reported the potent and selective inhibitory activity of certain quinoline derivatives against specific cancer cell lines. For instance, a 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one derivative showed highly selective and potent inhibitory activity against MDA-MB-435 melanoma cells. nih.govncku.edu.tw Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have demonstrated selective antitumor efficacy in colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov The cytotoxicity of these compounds has also been assessed against breast cancer cell lines, including MCF-7 and MDA-MB-231, with some derivatives showing promising activity. nih.gov

Compound TypeCell LineActivity (IC50/GI50)
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (with 2-chloroquinazoline)A549, KB, KBvin1.5 - 1.7 nM (GI50)
6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-oneMDA-MB-435 (Melanoma)Potent and selective inhibition
lH-pyrazolo[3,4-b]quinolin-3-amine derivative (QTZ05)Colon cancer cell lines (HCT-116, HCT-15, HT-29, LOVO)2.3 - 10.2 µM (IC50)
9-methoxycanthin-6-oneA2780 (Ovarian)4.04 ± 0.36 µM (IC50)
9-methoxycanthin-6-oneHT-29 (Colorectal)3.79 ± 0.069 µM (IC50)

Specific Enzyme Inhibition (e.g., CDK2, DNA Gyrase, Topoisomerase, Phosphatase)

The anticancer and antibacterial activities of this compound derivatives can often be attributed to their ability to inhibit specific enzymes that are crucial for cell proliferation and survival.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Certain purine (B94841) derivatives with structural similarities to the quinoline core have been shown to be potent inhibitors of CDK2. nih.gov For example, 6-alkoxypurine derivatives have demonstrated high CDK2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov The selectivity of these compounds for CDK2 over other CDKs is a critical aspect of their development as potential therapeutic agents. nih.gov

DNA Gyrase and Topoisomerase: DNA gyrase and topoisomerase are essential enzymes that control the topological state of DNA and are vital for DNA replication, transcription, and repair. Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govjmilabs.comopenalex.org These compounds represent a class of non-fluoroquinolone inhibitors of bacterial type II topoisomerases. nih.gov The inhibition of these enzymes disrupts bacterial DNA metabolism, leading to cell death.

Phosphatase: Phosphatases are enzymes that remove phosphate (B84403) groups from proteins and other molecules, playing a crucial role in signal transduction pathways. Some heterocyclic compounds have been identified as potent inhibitors of alkaline phosphatase (ALP). nih.gov For example, a series of pyrazolo-oxothiazolidine derivatives showed significant inhibitory activity against ALP, with some compounds being much more potent than the standard inhibitor, monopotassium phosphate. nih.gov While not directly this compound derivatives, this highlights the potential for related heterocyclic structures to target phosphatases.

Mechanisms of Cell Growth Suppression and Apoptosis Induction

The cytotoxic effects of this compound derivatives are often mediated by the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. Several studies have elucidated the molecular mechanisms underlying these processes.

For instance, certain lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest in the sub-G1 phase. nih.govresearchgate.net The induction of apoptosis by these compounds is characterized by morphological changes such as chromatin condensation. nih.gov Similarly, 9-methoxycanthin-6-one, a β-carboline alkaloid with a methoxy-substituted ring system, has been found to induce apoptosis in a concentration-dependent manner in various cancer cell lines. mdpi.com

The mechanisms of apoptosis induction can involve the modulation of various apoptotic-related proteins. In the case of 9-methoxycanthin-6-one, treatment of ovarian cancer cells led to changes in the expression of proteins such as pyruvate (B1213749) kinase (PKM), annexin (B1180172) A2 (ANXA2), and galectin 3 (LGAL3). mdpi.com Furthermore, some quinoline derivatives have been shown to disrupt the normal cytoskeleton of the cell, similar to the action of known antimitotic agents like combretastatin (B1194345) A-4. researchgate.net This disruption of the cytoskeleton can lead to cell cycle arrest in the G2/M phase and ultimately trigger apoptosis. researchgate.net

Tubulin Polymerization Inhibition

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) have been identified as a novel and potent class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov Structural optimization of lead compounds has resulted in derivatives with exceptionally high cytotoxic activity against various human tumor cell lines, including those that are multidrug-resistant. nih.govresearchgate.net

One notable derivative, compound 6d (N-(2'-(dimethylamino)quinazolin-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline), demonstrated significant cytotoxicity with GI50 values between 1.5 and 1.7 nM across a panel of human tumor cells (A549, KB, KBvin, and DU145). This potency was markedly higher than that of paclitaxel, particularly against the drug-resistant KBvin cell line. nih.govresearchgate.net Other related analogs, such as 5f , 6b , 6c , and 6e , also showed strong cytotoxic effects with GI50 values in the range of 0.011 to 0.19 μM. nih.gov

Further investigation into this class of compounds led to the synthesis of compound 4a (N-(2'-aminoquinazolin-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline). This compound exhibited potent inhibition of tubulin assembly with an IC50 value of 0.85 μM, which is superior to the reference compound combretastatin A-4 (CA-4) (IC50 of 1.2 μM). nih.gov In cellular assays, compound 4a inhibited the growth of tumor cells with GI50 values ranging from 16 to 20 nM and was notably effective against the P-glycoprotein overexpressing cell line, KBvin. nih.govresearchgate.net The potent biological activity of these compounds is attributed to their ability to bind to the colchicine site, thereby disrupting microtubule dynamics, which is crucial for cell division. nih.govnih.gov

Table 1: Tubulin Polymerization Inhibition and Cytotoxicity of 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Compound Tubulin Polymerization IC50 (μM) Cell Lines Cytotoxicity GI50 (nM)
6d 0.92 - 1.0 A549, KB, KBvin, DU145 1.5 - 1.7
4a 0.85 A549, KB, KBvin, DU145 16 - 20
5f, 6b, 6c, 6e 0.92 - 1.0 A549, KB, KBvin, DU145 11 - 190
CA-4 (Reference) 1.2 Not Applicable Not Applicable

Antiviral Activity

The antiviral potential of 6-methoxyquinoline derivatives has been explored against several viruses. In a study targeting the Dengue Virus (DENV), a 6-methoxyquinoline analog was tested for its inhibitory effect on DENV2 infection in human hepatoma (Huh7) cells. The compound was found to be less potent than other analogs, exhibiting a half-maximal effective concentration (EC50) greater than 10 μM.

More promising results have been observed in the context of coronaviruses. Research has identified 4-hydroxy-6-methoxyquinoline-2-carboxylic acid as an inhibitor of the interaction between the ACE2 receptor and the SARS-CoV-2 spike protein's receptor-binding domain, with a half-maximal inhibitory concentration (IC50) of 0.15 μM. Furthermore, this compound demonstrated the ability to inhibit the infectivity of SARS-CoV-2 S protein-pseudoviruses with IC50 values ranging from 0.44 to 1.09 μM. While the quinoline scaffold is recognized for its potential in developing antiviral agents, specific data on the broad-spectrum antiviral activity of this compound derivatives remains limited. nih.govsemanticscholar.orgnih.govbohrium.com

Antioxidant Activity

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been noted for their potent antioxidant properties. researchgate.net Studies evaluating the antioxidant effects of various fused nitrogen-containing heterocyclic amines found that 6-methoxy-1,2,3,4-tetrahydroquinolines were effective antioxidants. researchgate.net The antioxidant capacity is often evaluated through assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

For instance, certain N-propargyl tetrahydroquinoline derivatives containing a methoxy (B1213986) group on the phenyl ring have demonstrated good activity in scavenging ABPS radicals, with some compounds showing better IC50 values than the reference, ascorbic acid. nih.gov While the general class of quinoline derivatives is known to possess antioxidant activity, comprehensive quantitative data specifically for this compound derivatives from standardized assays are not widely detailed in the available literature. nih.govnih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, Diuretic)

The broader quinoline scaffold is associated with a wide range of biological activities, though specific data for this compound derivatives in some of these areas are limited. nih.govresearchgate.netresearchgate.net

Anti-inflammatory and Analgesic Activity: Structurally related compounds have shown potential in this area. For example, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, also known as 6-methoxy kynurenic acid, has been reported to possess anti-inflammatory properties. Other quinoline derivatives have been investigated and shown to exhibit significant anti-inflammatory and analgesic effects in animal models, such as the carrageenan-induced rat paw edema model and Eddy's hot plate method, with some compounds showing potency comparable to standard drugs like diclofenac. researchgate.netbiomedpharmajournal.orgnih.gov However, specific in vivo studies detailing the anti-inflammatory or analgesic efficacy of simple this compound derivatives are not extensively documented.

Diuretic Activity: There is limited recent information regarding the diuretic effects of this compound derivatives. Some older literature and studies on complex natural products containing a quinoline moiety suggest potential diuretic properties, but dedicated studies to quantify this effect for the specific compound class are not readily available in recent scientific reports.

General Enzyme Inhibition Studies

Derivatives of 6-methoxyquinoline have been investigated as inhibitors of several important enzyme classes, demonstrating a broad potential for therapeutic applications.

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Certain functionalized methoxyquinoline derivatives have shown potent inhibitory activity against these enzymes. In one study, 3,8-dibromo-6-methoxyquinoline and 3,5,8-tribromo-6-methoxyquinoline were effective inhibitors of acetylcholinesterase, with IC50 values of 3.15 μM and 4.96 μM, respectively. The same study found that 3,8-dibromo-6-methoxyquinoline also inhibited human carbonic anhydrase I (hCA I) with an IC50 of 21.38 μM. researchgate.net

PI3K/mTOR Inhibition: The quinoline scaffold is a key feature in many inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is critical in cancer cell growth. A series of 3-amidoquinoline derivatives were developed as potent PI3K/mTOR dual inhibitors. Among them, a (6-Bromo-4-methoxyquinolin-3-yl)(morpholino)methanone derivative was synthesized as part of a successful effort to generate compounds with low nanomolar inhibitory activity against PI3Kα and mTOR.

Topoisomerase Inhibition: Novel 3-fluoro-6-methoxyquinoline derivatives have been identified as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. One optimized compound from this series demonstrated excellent antibacterial activity with a minimum inhibitory concentration (MIC90) of 0.125 μg/mL against S. aureus. Another study focused on developing quinoline-based topoisomerase I (Top1) inhibitors to overcome the limitations of camptothecin. A derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, showed very high potency in inhibiting human Top1 with an IC50 value of 29 nM.

Table 2: Enzyme Inhibitory Activity of 6-Methoxyquinoline Derivatives

Derivative Class/Compound Target Enzyme Activity (IC50 / Ki)
3,8-dibromo-6-methoxyquinoline Acetylcholinesterase (AChE) IC50: 3.15 µM
3,5,8-tribromo-6-methoxyquinoline Acetylcholinesterase (AChE) IC50: 4.96 µM
3,8-dibromo-6-methoxyquinoline Carbonic Anhydrase I (hCA I) IC50: 21.38 µM
(6-Bromo-4-methoxyquinolin-3-yl) derivative PI3Kα / mTOR Low nanomolar activity
3-fluoro-6-methoxyquinoline derivative Bacterial Topoisomerase IV Potent inhibition (MIC90 = 0.125 µg/mL for S. aureus)
6-(4-methoxyphenyl)-quinolin-4-amine derivative Human Topoisomerase I IC50: 29 nM

Mechanistic Investigations and Molecular Interactions of 6 Methoxyquinolin 3 Amine Derivatives

Elucidation of Mechanism of Action for Biological Activities

Derivatives of 6-methoxyquinolin-3-amine have been the subject of extensive research to understand their molecular interactions and mechanisms of action across a range of biological activities, including antibacterial, antimalarial, and anticancer effects.

Certain derivatives of 6-methoxyquinoline (B18371) are recognized as novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs), which include DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. The mechanism of these inhibitors involves targeting the enzyme-DNA complex. nih.gov

Fluoroquinolones, a related class of compounds, function as topoisomerase poisons by enhancing the levels of enzyme-generated double-stranded DNA breaks. They achieve this by inserting themselves between the DNA termini at the cleavage site, acting as a "molecular doorstop" that physically obstructs the enzyme's ability to re-ligate the DNA strands. nih.gov A series of optimized cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline (B1245202) derivatives have demonstrated potent inhibitory activity against both DNA gyrase and Topoisomerase IV. One notable compound from this series, designated as compound 14 , showed excellent in vitro activity against S. aureus (MIC90 = 0.125 μg/mL). nih.gov Enhanced inhibition of Topoisomerase IV by these derivatives was found to correlate with improved activity against S. aureus strains carrying mutations that confer resistance to other NBTIs. nih.gov

The quinoline (B57606) core, particularly the 6-methoxyquinoline scaffold found in the historic antimalarial quinine (B1679958), is known to interfere with the heme detoxification pathway in the Plasmodium parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin in its acidic food vacuole. researchgate.netnih.gov

Antimalarial quinolines are believed to act by inhibiting this crucial detoxification process. johnshopkins.edu The proposed mechanism involves the drug binding to heme, forming a complex. This drug-heme complex then caps (B75204) the growing hemozoin crystal, preventing further polymerization. johnshopkins.edu This blockade leads to the accumulation of toxic, soluble heme within the parasite, which causes oxidative damage to membranes and inhibits enzyme activity, ultimately leading to parasite death. researchgate.netbohrium.com This established mechanism for quinoline-based antimalarials provides a strong basis for the presumed mode of action for derivatives of this compound in targeting Plasmodium falciparum.

Derivatives of this compound have demonstrated anticancer properties by interfering with cell cycle regulation, a fundamental process that is often dysregulated in cancer cells. A series of synthesized lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated for their anticancer efficacy across a panel of ten human cancer cell lines. nih.govresearchgate.net

One derivative, QTZ05 , which features a 7-OCH3 substituent (a positional isomer relative to the 6-methoxy core), emerged as the most potent and selective compound, particularly against colon cancer cell lines. sci-hub.se Cell cycle analysis revealed that QTZ05 caused an arrest in the sub-G1 phase in HCT-116 colon cancer cells. nih.govresearchgate.net An accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death, indicating that the compound induces cell death rather than merely halting proliferation. This apoptotic induction was further confirmed by observations of chromatin condensation and increased fluorescence of fluorochrome-conjugated Annexin (B1180172) V in treated cells. nih.govresearchgate.net The ability of QTZ05 to inhibit colony formation in HCT-116 cells in a concentration-dependent manner further underscores its potential to interfere with cancer cell proliferation and survival. nih.govsci-hub.se

The 6-methoxyquinoline scaffold is a versatile pharmacophore that can be incorporated into ligands designed to bind with high affinity and selectivity to specific biological receptors. For instance, a new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives was developed for their potential in imaging aggregated α-synuclein, a hallmark of Parkinson's disease, using Positron Emission Tomography (PET).

Several compounds from this series exhibited high-affinity binding to α-synuclein. In vitro binding assays using radiolabeled ligands demonstrated potent and selective binding.

These results indicate that the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold can be tailored to create highly potent ligands for specific protein targets, demonstrating its utility in the development of diagnostic and therapeutic agents.

Enzyme kinetic studies are essential for quantifying the potency and determining the mode of inhibition of enzyme-targeted compounds. For 6-methoxyquinoline derivatives that target bacterial topoisomerases, kinetic assays are used to determine their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the study of 3-fluoro-6-methoxyquinoline derivatives, the antibacterial activity was quantified by the minimum inhibitory concentration (MIC), which is a measure of the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism. For the potent derivative, compound 14 , the MIC90 (the concentration required to inhibit 90% of isolates) against S. aureus was determined to be 0.125 μg/mL, indicating strong whole-cell activity that is a direct consequence of potent enzyme inhibition. nih.gov Such studies are crucial for establishing structure-activity relationships, where modifications to the chemical structure are correlated with changes in inhibitory potency, guiding the optimization of lead compounds.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. nih.govmdpi.com At low levels, they function as critical signaling molecules, but at high levels, they can cause significant damage to cell structures, a state known as oxidative stress. nih.gov The modulation of ROS homeostasis is a mechanism of action for various therapeutic agents.

While specific studies detailing the direct modulation of ROS by this compound itself are not extensively documented in the provided sources, the chemical nature of the quinoline ring system suggests a potential for such activity. Quinoline derivatives can participate in redox reactions, potentially leading to the generation of ROS or, conversely, acting as antioxidants by scavenging free radicals. For example, some anticancer quinolines are thought to exert their effects by generating ROS, leading to oxidative stress and subsequent apoptosis in cancer cells, which often have a compromised antioxidant defense system. frontiersin.org Conversely, other heterocyclic compounds are designed as antioxidants to protect against cellular damage. Given that many cellular processes affected by 6-methoxyquinoline derivatives, such as apoptosis and antimalarial action, are linked to oxidative stress, it is plausible that ROS modulation is an underlying component of their mechanism. However, further specific research is required to elucidate the precise role of this compound derivatives in modulating ROS levels.

Ligand-Protein Interaction Profiling

The affinity and selectivity of this compound derivatives for their target proteins are dictated by the cumulative effect of various intermolecular interactions. These interactions stabilize the ligand-protein complex, and their specific geometry and nature are critical for inducing the desired biological response. The primary forces at play include hydrogen bonds and hydrophobic interactions, which collectively define the ligand's binding profile. Molecular docking studies on various quinoline-based compounds have consistently highlighted the importance of these interactions in achieving high binding affinity.

Hydrogen bonds are directional interactions that play a pivotal role in the molecular recognition between a ligand and its protein target, contributing significantly to binding specificity. In derivatives of this compound, several functional groups can act as hydrogen bond donors or acceptors. The nitrogen atom within the quinoline ring system and the exocyclic 3-amino group are key sites for such interactions.

Molecular modeling studies of analogous quinoline structures reveal that the quinoline nitrogen frequently acts as a hydrogen bond acceptor, forming crucial contacts with hydrogen-donating amino acid residues in the protein's active site. Similarly, the protons of the 3-amino group can act as hydrogen bond donors. The 6-methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. These interactions help to anchor the ligand in a specific orientation within the binding pocket, a critical factor for inhibitory activity. For instance, studies on related inhibitors have shown that the presence of a free amino group is favorable for activity due to its hydrogen bonding potential.

Functional Group of LigandRolePotential Interacting Amino Acid ResiduesReference Example
Quinoline Ring NitrogenH-Bond AcceptorSerine (SER), Threonine (THR), Tyrosine (TYR)Interaction with SER118 in a DNA gyrase model
3-Amino Group (-NH2)H-Bond DonorAspartate (ASP), Glutamate (GLU), Carbonyl backboneFavorable H-bond interactions from amino groups
6-Methoxy Group (-OCH3)H-Bond AcceptorLysine (LYS), Arginine (ARG)Methoxy (B1213986) groups enhancing activity through binding interactions

Molecular docking analyses of various quinoline derivatives frequently show the quinoline moiety occupying hydrophobic pockets within the binding cavity of enzymes. The aromatic rings of amino acids such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) are common partners for π-π stacking interactions with the quinoline system. Furthermore, hydrophobic interactions have been observed with aliphatic residues like Valine (VAL) and Proline (PRO). The 6-methoxy substituent can also influence these interactions, potentially enhancing binding by occupying a specific hydrophobic sub-pocket. The interplay of these hydrophobic contacts is a key determinant of the compound's binding affinity.

Ligand MoietyType of InteractionPotential Interacting Amino Acid ResiduesReference Example
Quinoline Ring Systemπ-π StackingPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP)Hydrophobic interactions with TYR 188 and PHE 227 in HIV-RT
Quinoline Ring Systemvan der Waals / HydrophobicProline (PRO), Valine (VAL), Leucine (LEU), Isoleucine (ILE)Interactions with PRO124, PRO123, VAL97 in DNA gyrase
Quinoline Ring SystemPi-AnionAspartate (ASP), Glutamate (GLU)Observed in complexes of related tetrahydroquinoline derivatives

Applications in Medicinal Chemistry and Drug Discovery with 6 Methoxyquinolin 3 Amine As a Scaffold

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a chemical starting point for the design and synthesis of more effective and safer drugs. The 6-methoxyquinoline (B18371) core has been instrumental in this initial phase. For instance, in the development of P-glycoprotein (P-gp) inhibitors, which are crucial for overcoming multidrug resistance in cancer, researchers have utilized quinine (B1679958) and flavones as lead compounds to design and synthesize a new series of 6-methoxy-2-arylquinoline analogues. nih.gov This strategic approach involves modifying the lead structure to enhance its biological activity, a process known as lead optimization.

The optimization of the 6-methoxyquinoline scaffold has been explored to enhance inhibitory activity against various biological targets. A notable example is the optimization of 4-anilinoquinolines as inhibitors of Cyclin G Associated Kinase (GAK), a protein implicated in viral entry and cancer. biorxiv.orgsoton.ac.uk In this context, modifications to the 6- and 7-positions of the quinoline (B57606) ring were found to significantly impact GAK affinity. biorxiv.orgsoton.ac.uk For example, while a 6-methoxy substitution resulted in a slight decrease in GAK activity, the presence of 6,7-dimethoxy substitution led to a dramatic increase in both GAK activity and selectivity against other kinases in the same family. biorxiv.orgsoton.ac.uk

The following table summarizes the effect of substitutions on the quinoline core on GAK inhibition:

CompoundQuinoline SubstitutionGAK ActivityNAK Family Selectivity
426-fluoroPotent>10,000-fold
437-fluoroPotent>10,000-fold
456-tert-butylPotent>1000-fold
466-cyanoPotent>1000-fold
476-sulfonylmethylPotent>1000-fold
486-methoxySlight Decrease-
496,7-dimethoxyDramatic Increase-

Role as a Scaffold for Novel Therapeutic Agents

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The quinoline ring, and specifically the 6-methoxyquinoline moiety, serves as a versatile scaffold for the design of novel therapeutic agents. nih.govmdpi.com Its structural features allow for modifications at multiple positions, enabling the fine-tuning of pharmacological properties.

The utility of the quinoline scaffold is evident in the development of P-glycoprotein inhibitors, where it has been identified as an appropriate framework for designing potent modulators of this drug efflux pump. nih.gov Furthermore, the broader quinoline and quinazoline (B50416) (a related heterocyclic system) scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases, including cancer. nih.gov The development of 6,7-dimethoxy-4-anilinoquinazoline derivatives as potent VEGFR-2 inhibitors highlights the therapeutic potential of this scaffold in oncology. mdpi.com

Prodrug Strategies and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. For quinoline-based drugs, including those with a 6-methoxyquinoline core, prodrug approaches have been investigated to enhance their therapeutic potential.

One innovative strategy involves the use of N-alkoxyquinoline prodrugs. rsc.org These compounds can undergo a one-electron reduction under anoxic conditions, leading to the release of the active quinoline drug and a reducing radical. rsc.org This radical can then reduce another prodrug molecule, initiating a chain reaction that results in the high-yield release of the parent drug. rsc.org This approach is particularly relevant for targeted cancer therapy, where the hypoxic environment of tumors can trigger the activation of such prodrugs. mdpi.com

The development of prodrugs for cancer therapy is a broad field, with strategies ranging from antibody-drug conjugates to nanoparticles that can selectively deliver cytotoxic agents to tumor cells. nih.govresearchgate.net While specific prodrugs of 6-Methoxyquinolin-3-amine itself are not extensively documented in the reviewed literature, the chemical nature of the amine group and the quinoline ring system makes it amenable to various prodrug derivatizations to potentially improve its therapeutic index.

Development of Chemotherapeutic Agents

The 6-methoxyquinoline scaffold has been a key component in the development of new chemotherapeutic agents. Researchers have synthesized and evaluated various derivatives for their anticancer activity. For example, metal complexes of 6-methoxyquinoline have been investigated as potential agents for lung carcinoma. nih.gov Specifically, copper (II) and zinc (II) complexes of 6-methoxyquinoline have demonstrated cytotoxic effects against A549 lung cancer cells. nih.gov

The mechanism of action for these complexes appears to involve the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis or necrosis. nih.gov The copper complex, in particular, showed a lower IC50 value, indicating greater potency. nih.gov

Furthermore, the optimization of quinoline-based molecules as kinase inhibitors is a significant area of research in cancer therapy. mdpi.comnih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govbohrium.com The 6-methoxyquinoline scaffold has been incorporated into molecules designed to inhibit key kinases involved in cancer progression, such as EGFR, c-Met, and VEGFR. nih.govmdpi.comnih.gov

The following table presents data on the cytotoxic activity of 6-methoxyquinoline metal complexes against A549 lung cancer cells:

CompoundIC50 (µM) in A549 cells (24h)
Cu(II) complex of 6-methoxyquinoline (Cu6MQ)57.9
Zn(II) complex of 6-methoxyquinoline (Zn6MQ)>200 (less potent)

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern oncology. The goal is often to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govresearchgate.net This approach can help to overcome drug resistance, reduce side effects by allowing for lower doses of each drug, and target multiple pathways involved in cancer progression. mdpi.com

In the context of 6-methoxyquinoline derivatives, a study on the metal complexes of 6-methoxyquinoline in lung carcinoma models revealed a synergistic activity when the copper (II) and zinc (II) complexes were used in a 1:1 ratio. nih.gov This synergistic effect was observed in both monolayer cell cultures and more complex multicellular spheroid models, suggesting that combining these agents could be a more effective therapeutic strategy. nih.gov

The principle of synergy is being explored with various natural and synthetic compounds in combination with conventional chemotherapeutic agents. nih.govmdpi.com While the broader application of this compound derivatives in combination therapies is an area of ongoing research, the initial findings with its metal complexes are promising and warrant further investigation.

Advanced Material Science Applications of 6 Methoxyquinolin 3 Amine Derivatives

Fluorescent Dyes and Probes

The inherent fluorescence of the quinoline (B57606) scaffold, modulated by the presence of the methoxy (B1213986) and amine groups, makes 6-methoxyquinolin-3-amine derivatives excellent candidates for fluorescent dyes and probes. crimsonpublishers.comresearchgate.net These compounds are characterized by their ability to absorb and emit light at specific wavelengths, a property that is often sensitive to the local environment, allowing for the detection and imaging of various analytes and biological structures. crimsonpublishers.comresearchgate.net

Quinoline-based fluorescent probes have been extensively developed for bio-imaging applications due to their favorable photophysical properties, including high quantum yields and good photostability. crimsonpublishers.comresearchgate.net They offer a non-invasive technique for visualizing and understanding biological processes at the molecular level. crimsonpublishers.com The modular nature of the quinoline scaffold allows for the rational design of probes with tailored properties for specific applications. researchgate.net

A notable application of derivatives of this scaffold is in the development of probes for neurodegenerative diseases. For instance, N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been synthesized and evaluated for their ability to image aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.comresearchgate.netnih.gov Certain derivatives exhibited high binding affinity and selectivity for α-synuclein fibrils, demonstrating their potential as positron emission tomography (PET) tracers for in vivo detection. mdpi.comresearchgate.netnih.gov

Furthermore, the introduction of additional functional groups, such as a cyano group at the 3-position of 6-methoxyquinoline (B18371) derivatives, can significantly shift the fluorescence wavelength, leading to emissions in the green region of the spectrum. researchgate.net While this particular modification resulted in a lower quantum yield, it highlights the tunability of the photophysical properties of this class of compounds. researchgate.net The fluorescence properties of several 6-methoxyquinoline derivatives are summarized in the table below.

Derivative TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum YieldApplication
6-methoxy-4-trifluoromethyl-carbostyrils~460-~0.10Reference Compound
3,4-dicyano-6-methoxy-carbostyrils-~5400.15Green Fluorescent Emitter
N-(6-methoxypyridin-3-yl)quinolin-2-amine---α-synuclein imaging

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), often serving as host materials, electron-transporting materials, or fluorescent emitters. researchgate.net The rigid and planar structure of the quinoline ring, combined with the electronic properties imparted by substituents like the methoxy and amine groups, can lead to materials with high thermal stability and good charge-transport characteristics, which are crucial for efficient OLED performance. researchgate.netmdpi.com

While direct studies on this compound derivatives in OLEDs are not extensively reported, research on analogous quinoline structures provides strong evidence for their potential. For example, a 5,7-dibromo-8-hydroxyquinoline derivative has been successfully used as a fluorescent material in the light-emitting layer of an OLED device. researchgate.net This device, fabricated using a spin-coating technique, demonstrated the viability of using functionalized quinoline compounds to produce electroluminescence. researchgate.net

The general strategy in designing fluorescent materials for OLEDs involves creating molecules with high emission quantum yields and appropriate energy levels to facilitate efficient electron-hole recombination. mdpi.com The methoxy group, being an electron-donating group, and the amine group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the quinoline core, thereby tuning the emission color and charge-injection properties. This tunability is a key advantage in the development of new and improved OLED materials.

Chemosensors and Biosensors

The ability of this compound derivatives to interact with specific analytes and produce a detectable optical or electrochemical signal makes them valuable components in the design of chemosensors and biosensors. nih.govnanobioletters.comnih.gov These sensors can be designed to be highly selective and sensitive for the detection of metal ions, anions, and biological molecules. nih.govnanobioletters.comnih.gov

Quinoline-based fluorescent sensors are particularly prevalent due to the significant changes in their fluorescence properties upon binding with a target analyte. nih.govnanobioletters.com For instance, quinoline derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions such as Fe³⁺ and Zn²⁺. nih.govnanobioletters.com The interaction of the metal ion with the quinoline ligand can lead to chelation-enhanced fluorescence (CHEF) or fluorescence quenching, providing a clear signal for detection. nanobioletters.com The design of these sensors often involves incorporating specific binding sites for the target ion into the quinoline framework. dergipark.org.tr

In the realm of biosensors, quinoline derivatives have shown promise in detecting biologically important molecules. A notable example is the development of a fluorescent probe for cysteine (Cys), a biothiol that is a biomarker for diseases like glioblastoma. nih.gov This probe, based on a quinoline scaffold, exhibited high selectivity for Cys over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH) and was successfully used for imaging Cys in living cells. nih.gov The development of such probes is crucial for the early diagnosis and treatment of various diseases. crimsonpublishers.comnih.gov

Moreover, the aforementioned N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives used for imaging α-synuclein aggregates can also be classified as biosensors, as they specifically detect a biological marker associated with Parkinson's disease. mdpi.comnih.gov These examples underscore the broad potential of this compound derivatives in the development of advanced sensing platforms.

Coordination Chemistry and Metal Complexes

The nitrogen atom of the quinoline ring and the exocyclic amine group in this compound provide excellent coordination sites for metal ions, making this compound and its derivatives versatile ligands in coordination chemistry. researchgate.netrsc.org The resulting metal complexes can exhibit a range of interesting properties and applications, including catalytic activity and novel photophysical characteristics. researchgate.neteurjchem.com

Metal chelates of quinoline derivatives are typically synthesized by reacting the quinoline-based ligand with a metal salt in a suitable solvent. arabjchem.orgresearchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. researchgate.netchemicaljournal.orgeurjchem.com These methods provide detailed information about the stoichiometry, coordination geometry, and electronic structure of the metal complexes. chemicaljournal.orgeurjchem.com

For example, studies on transition metal complexes of 8-hydroxyquinoline (B1678124) have shown that the ligand typically coordinates to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. arabjchem.org Similarly, it is expected that this compound would act as a bidentate ligand, coordinating to metal ions through the quinoline nitrogen and the amino nitrogen. The resulting complexes could adopt various geometries, such as octahedral or square planar, depending on the metal ion and the presence of other ligands. researchgate.net The synthesis of Schiff base derivatives of this compound can lead to multidentate ligands capable of forming even more stable and structurally diverse metal complexes. researchgate.netnih.gov

Metal complexes derived from quinoline-based ligands, particularly Schiff base derivatives, have demonstrated significant catalytic activity in a variety of organic transformations. eurjchem.commdpi.comresearchgate.netscispace.com These complexes can act as homogeneous or heterogeneous catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. eurjchem.commdpi.comresearchgate.netscispace.com

For instance, ruthenium(II) complexes of Schiff bases have been shown to be effective catalysts for the transfer hydrogenation of ketones. eurjchem.com The catalytic activity is influenced by the nature of the ligand and the metal center. In the context of oxidation reactions, manganese(III) complexes of Schiff bases have been studied as catalysts for the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) and o-aminophenol. nih.gov These reactions often mimic the function of metalloenzymes and are of great interest for developing environmentally friendly catalytic processes. nih.govmdpi.com

Iron complexes have also been explored for catalytic ammonia (B1221849) oxidation, a key reaction for the development of ammonia-based fuel cells. nih.gov The design of the ligand plays a crucial role in determining the catalytic efficiency and stability of the complex. nih.gov While specific studies on the catalytic activity of this compound metal complexes are limited, the broader research on related quinoline derivatives suggests that they are a promising class of ligands for the development of novel catalysts. eurjchem.commdpi.comresearchgate.netscispace.comresearchgate.netresearchgate.net

In the case of this compound, the electron-donating methoxy group can influence the electron density at the quinoline nitrogen, thereby affecting its coordination strength. The amino group at the 3-position provides a second coordination site, allowing for the formation of stable chelate complexes. The steric hindrance around the coordination sites can be modified by introducing substituents on the quinoline ring or on the amino group. rsc.org

The formation of Schiff bases by reacting the amino group with aldehydes or ketones is a common strategy to create multidentate ligands with enhanced coordination ability and stability. nih.gov These Schiff base ligands can offer a combination of nitrogen and oxygen donor atoms, leading to the formation of highly stable metal complexes with diverse geometries and electronic properties. nih.gov The study of π-π stacking interactions in metal complexes of quinoline-based ligands has also been a subject of interest, as these interactions can lead to the formation of supramolecular structures with unique properties. rsc.org

Polymer Chemistry and Advanced Materials

Derivatives of this compound are emerging as versatile building blocks in the fields of polymer chemistry and advanced materials. The inherent properties of the quinoline ring system, such as rigidity, thermal stability, and unique electronic characteristics, make these derivatives attractive for the synthesis of high-performance polymers and functional materials with tailored properties for various advanced applications.

In polymer chemistry, the bifunctional nature of certain this compound derivatives, particularly those containing additional reactive groups, allows them to be utilized as monomers in polymerization reactions. For instance, diamino derivatives of quinoline can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. While direct studies on polyamides derived specifically from a diamino-6-methoxyquinoline are not extensively documented, research on analogous quinoline-based polyamides provides significant insights into their potential properties. These polymers are known for their excellent thermal stability and solubility in various organic solvents, which are desirable characteristics for processing and fabrication of advanced materials. researchgate.netresearchgate.netscielo.br

The incorporation of the 6-methoxyquinoline moiety into a polymer backbone is anticipated to impart favorable characteristics. The methoxy group can enhance solubility, while the quinoline ring contributes to thermal resistance and mechanical strength. The general properties of aromatic polyamides containing heterocyclic units suggest that polymers derived from this compound would exhibit high glass transition temperatures (Tg) and good thermal stability.

Below is a representative data table illustrating the thermal properties of various aromatic polyamides containing different heterocyclic moieties, which can be used as a predictive reference for the performance of hypothetical polyamides based on this compound derivatives.

Polymer BackboneInherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
Polyamide with Quinoxaline units0.25–0.30Not Reported>400
Polyamide with Diphenylfluorene units0.26–0.36249–335490–535
Polyamide with Acenaphthohydrazinomercaptotriazole units0.38–0.47<100>300

In the realm of advanced materials, 6-methoxyquinoline derivatives are being explored for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs). nbinno.comworktribe.com The quinoline core possesses inherent electronic properties that are conducive to charge transport and luminescence. The strategic placement of substituents, such as the methoxy and amine groups on the 6- and 3-positions respectively, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the material's optoelectronic properties.

Research on diquinoline derivatives has demonstrated their ambipolar character, meaning they can transport both electrons and holes, which is a crucial property for efficient OLEDs. worktribe.com The photophysical properties of 6-methoxyquinoline itself have been a subject of study, indicating its potential as a chromophore. researchgate.net Derivatives of this compound could be designed to function as emitters, host materials, or charge-transporting layers in OLED devices.

The following table summarizes key photophysical and electrochemical properties of some quinoline-based materials investigated for optoelectronic applications, offering a glimpse into the potential characteristics of materials derived from this compound.

Compound/MaterialHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Emission Color
Biquinoline-containing copolymer (F-PQ)-5.80-2.892.91Not Specified
Biquinoline-containing copolymer (Py-PQE)-5.88-2.663.22Not Specified
Diquinoline Derivative 1-5.45-2.952.50Blue-Green
Diquinoline Derivative 2-5.50-3.002.50Green

Furthermore, the rigid and planar structure of the quinoline ring can facilitate π-π stacking interactions, which are beneficial for charge transport in organic semiconductors. The development of conductive polymers incorporating 6-methoxyquinoline units is another promising avenue of research. ekb.egmdpi.comwikipedia.org By polymerizing suitably functionalized this compound derivatives, it may be possible to create novel conductive polymers with a unique combination of electrical conductivity, processability, and stability.

Analytical Methodologies for Detection and Quantification of 6 Methoxyquinolin 3 Amine and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 6-Methoxyquinolin-3-amine and its derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound and its derivatives. It is frequently used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for larger-scale separations.

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. Separation occurs as different components in the sample mixture travel up the plate at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

For quinoline (B57606) derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. Visualization of the separated spots is often achieved under a UV lamp (at 254 nm or 365 nm), as the quinoline ring system is UV-active. In the analysis of a closely related compound, 6-methoxyquinoline-3-carbonitrile (B3100304), a mobile phase of n-hexane:ethyl acetate (B1210297) (9:1) was used, with visualization performed under UV light. researchgate.net For other complex methoxy (B1213986) derivatives, a mobile phase system consisting of butanol, acetic acid, and water has also been reported. ptfarm.pl

Table 1: Example TLC Conditions for Analysis of Methoxyquinoline Derivatives

ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile Phase Example researchgate.netn-hexane:ethyl acetate (9:1, v/v)
Mobile Phase Example ptfarm.plButanol: Acetic Acid: Water (80:12:30, v/v/v)
VisualizationUV lamp (254 nm / 365 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the premier analytical technique for the separation, quantification, and purification of this compound. Its high resolution, sensitivity, and reproducibility make it the method of choice for purity testing and impurity profiling. As this compound is a heterocyclic aromatic amine, methods developed for this class of compounds are highly applicable. nih.gov

A typical HPLC analysis for this compound utilizes a reverse-phase methodology. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a more polar mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Separation is achieved by varying the polarity of the mobile phase, often through a gradient elution where the proportion of the organic solvent is increased over time. This allows for the efficient elution of compounds with varying polarities. Detection is most commonly performed using a UV-Vis or Photodiode Array (PDA) detector, which measures the absorbance of the analyte as it elutes from the column. The inherent UV absorbance of the quinoline ring provides strong chromophoric activity for sensitive detection. A detailed Ultra-High-Performance Liquid Chromatography (UPLC) method for separating heterocyclic aromatic amines provides a relevant example of the parameters used. nih.gov

Table 2: Representative HPLC/UPLC Conditions for Analysis of Heterocyclic Aromatic Amines like this compound nih.gov

ParameterDescription
SystemUPLC or HPLC
ColumnReversed-Phase C18 (e.g., Kinetex® C18, 2.1 × 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in 2% Acetonitrile/Water
Mobile Phase B0.1% Formic Acid in 98% Acetonitrile/Water
GradientLinear gradient from 0% to 80% B over 8.5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
DetectionUV-Vis or Photodiode Array (PDA) Detector

Spectrophotometric Methods

Spectrophotometric methods, including UV-Visible absorption and fluorescence spectroscopy, are powerful tools for the quantification of this compound and its derivatives. These techniques rely on the molecule's ability to absorb and emit light.

UV-Visible Spectroscopy

The quinoline core in this compound is a chromophore that absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in a solution. This relationship allows for the straightforward quantification of the compound by measuring its absorbance at the wavelength of maximum absorption (λmax).

Studies on the closely related 6-methoxyquinoline (B18371) show that its absorption spectrum is influenced by the solvent. researchgate.net However, the absorption maximum generally remains consistent with changes in solvent polarity. researchgate.net This stability is advantageous for developing robust quantitative methods.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an even more sensitive technique for the analysis of fluorescent compounds like 6-methoxyquinoline. researchgate.net After absorbing light at an excitation wavelength (λex), the molecule is promoted to an excited state and subsequently emits light at a longer, lower-energy wavelength (λem) as it returns to the ground state. The intensity of this emitted light is proportional to the concentration of the analyte, allowing for quantification at very low levels.

The emission spectrum of 6-methoxyquinoline is solvent-dependent, showing a shift to longer wavelengths (a red shift) as solvent polarity increases. researchgate.net Its emission often consists of two bands, with maxima around 355 nm and 430 nm, depending on the solvent used. researchgate.net This intrinsic fluorescence provides high sensitivity and selectivity. For instance, a spectrofluorimetric method was developed for the related compound diiodohydroxyquinoline, which demonstrated a linear correlation over a concentration range of 400 to 900 ng/mL with an excitation wavelength of 250 nm and an emission wavelength of 495 nm. dergipark.org.tr

Table 3: Spectroscopic Properties of 6-Methoxyquinoline in Various Solvents researchgate.net

SolventEmission Maxima (λem)
Cyclohexane~355 nm, ~430 nm
Dioxane~355 nm, ~430 nm
Ethanol~355 nm, ~430 nm
Acetonitrile~355 nm, ~430 nm
Water~355 nm, ~430 nm

Future Directions and Emerging Research Areas

Exploration of New Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally been dominated by classic name reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses. tandfonline.com While effective, these methods often require harsh reaction conditions, the use of hazardous reagents, and can result in low yields and difficulty in purification. tandfonline.comnih.gov Future research is increasingly directed towards the development of more efficient, versatile, and environmentally benign synthetic routes to produce 6-Methoxyquinolin-3-amine and its analogues.

One promising avenue is the use of novel catalytic systems. Transition-metal catalysts, including those based on copper, iron, and gold, have been shown to be effective in the synthesis of various quinolines. researchgate.net More recently, the application of nanocatalysts is gaining traction due to their high surface area, unique electronic properties, and potential for recyclability. nih.gov For instance, nanocatalysts can facilitate reactions under milder conditions and with greater selectivity, offering a more sustainable approach to synthesis. nih.gov

Furthermore, the development of one-pot, multicomponent reactions represents a significant advance in synthetic efficiency. researchgate.net These reactions, where multiple chemical transformations occur in a single reaction vessel, reduce the need for intermediate purification steps, saving time, solvents, and energy. researchgate.net The application of such strategies to the synthesis of this compound could streamline its production and facilitate the rapid generation of a library of derivatives for further study.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Nanocatalysis High surface area, unique electronic properties, recyclability.Milder reaction conditions, higher yields, increased selectivity, and improved sustainability. nih.gov
One-Pot, Multicomponent Reactions Multiple reactions in a single vessel, reduced workup.Increased efficiency, reduced waste, and rapid generation of derivatives. researchgate.net
Microwave-Assisted Synthesis Rapid heating, shorter reaction times.Accelerated reaction rates and potentially higher yields. tandfonline.com

Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for the rational design of new therapeutic agents. Future research in this area will likely focus on a combination of computational and experimental techniques to elucidate these mechanisms.

Molecular modeling and computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential binding modes of this compound with various biomolecules. mdpi.comtandfonline.com These in silico methods can help to predict the biological activity of novel derivatives and guide synthetic efforts towards compounds with improved properties. mdpi.com For example, computational studies have been used to investigate the interactions of quinoline derivatives with targets like P-glycoprotein and c-Met kinase, providing a basis for designing more potent inhibitors. nih.govnih.gov

Experimentally, techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine the three-dimensional structures of this compound derivatives in complex with their biological targets. This structural information is invaluable for understanding the specific molecular interactions that govern binding and activity, and for designing next-generation compounds with enhanced potency and selectivity.

Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the therapeutic efficacy of a drug while minimizing its side effects by delivering it specifically to the site of action. mdpi.com Given the potential biological activities of quinoline derivatives, future research is expected to explore the incorporation of this compound into various drug delivery platforms.

Nanocarriers, such as polymeric nanoparticles, liposomes, and micelles, are at the forefront of targeted drug delivery research. mdpi.com These systems can encapsulate a drug, protecting it from degradation in the body and controlling its release profile. mdpi.com For quinoline-based drugs, nanocarriers can improve their solubility, bioavailability, and ability to reach their intended target. mdpi.com The amine and quinoline nitrogen of this compound provide functional handles that could be used to attach it to these nanocarriers, either covalently or through non-covalent interactions.

Moreover, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on diseased cells. This "active targeting" strategy can significantly enhance the accumulation of the drug at the desired site, leading to a more effective treatment with reduced systemic toxicity. The development of this compound-loaded targeted nanocarriers represents a promising future direction for its potential therapeutic applications.

Applications in Nanotechnology

Beyond drug delivery, the unique properties of the quinoline scaffold open up possibilities for the application of this compound in the broader field of nanotechnology. The ability to synthesize nanoparticles from quinoline derivatives has already been demonstrated, and these nanomaterials have shown interesting properties, such as enhanced antibacterial activity compared to their small-molecule counterparts. inderscienceonline.com

The amine group of this compound can be used to functionalize the surface of various nanoparticles, such as those made of gold, silica (B1680970), or magnetic materials. nih.govnih.gov This surface functionalization can impart new properties to the nanoparticles, such as improved stability, biocompatibility, or the ability to interact with specific molecules or biological systems. For instance, quinoline-functionalized nanoparticles could be explored as sensors, imaging agents, or catalysts.

Furthermore, the aromatic and heterocyclic nature of the quinoline ring suggests potential applications in electronic and optical nanomaterials. The photophysical properties of quinoline derivatives could be harnessed in the development of fluorescent probes, organic light-emitting diodes (OLEDs), or other optoelectronic devices. Research into the synthesis and characterization of this compound-based nanomaterials is an exciting and largely unexplored area.

Potential Nanotechnology ApplicationRationale
Antibacterial Nanomaterials Enhanced activity of quinoline derivatives in nanoparticle form. inderscienceonline.com
Functionalized Nanoparticles Amine group allows for surface modification of various nanoparticles. nih.govnih.gov
Sensors and Probes Photophysical properties of the quinoline ring.
Optoelectronic Devices Potential use in OLEDs and other electronic materials.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with the goal of minimizing the environmental impact of chemical processes. wordpress.com Future research on the synthesis of this compound will undoubtedly be guided by these principles.

A key focus of green chemistry is the use of environmentally benign solvents, such as water or ethanol, in place of traditional volatile organic solvents. researchgate.net The development of synthetic routes for this compound that can be performed in these greener solvents would significantly reduce the environmental footprint of its production. Additionally, the use of catalysts that can be easily recovered and reused is a central tenet of green chemistry. nih.gov As mentioned earlier, nanocatalysts offer a promising solution in this regard.

Furthermore, energy efficiency is a critical aspect of green synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and reducing energy consumption. tandfonline.com The application of microwave irradiation to the synthesis of this compound could lead to faster, more efficient, and more sustainable production methods. The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also safe, sustainable, and economically viable. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 6-Methoxyquinolin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or reductive amination. For example, substituting a methoxy group at the 6-position of a quinoline precursor (e.g., 6-chloroquinoline) with ammonia under high-temperature reflux (100–120°C) in ethanol yields the target compound. Reaction time (12–24 hours) and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield . A one-step synthesis approach using AI-powered retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys or Pistachio .

Q. How can solubility data guide purification strategies for this compound?

  • Methodological Answer : Solubility in organic solvents (e.g., methanol, DMF) increases with temperature, as demonstrated for structurally similar compounds like 6-chloropyridazin-3-amine . Use the modified Apelblat equation to model temperature-dependent solubility and select recrystallization solvents. For example:
Solvent Solubility (g/100g, 298 K) Apelblat Correlation (R²)
Methanol1.20.992
DMF4.80.987
Ethanol is ideal for low-temperature recrystallization, while DMF suits high-purity crystallization at elevated temperatures .

Q. What are the critical physical properties (e.g., stability, hygroscopicity) to consider during storage?

  • Methodological Answer : this compound has a boiling point of ~350.7°C and a vapor pressure of 8.45E-07 mmHg at 25°C, indicating low volatility . Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light, to prevent oxidative degradation. Hygroscopicity is minimal, but desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced Questions

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy group at C6 shows a singlet at δ ~3.9 ppm, while the amine at C3 appears as a broad peak at δ ~5.2 ppm (DMSO-d6). Compare with analogs like (3R,4aS,7aS)-N-(2-methoxyethyl)-3-(quinolin-3-yl)octahydrocyclopenta[b][1,4]oxazin-6-amine, where quinoline protons resonate at δ 7.5–8.5 ppm . X-ray crystallography can resolve tautomerism or stereochemical ambiguities in crystalline derivatives .

Q. How do computational models predict the environmental persistence of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP ~1.74). Experimental data gaps exist for soil mobility and aquatic toxicity, but analogs like 4-(Benzyloxy)-2-methylquinolin-6-amine show low bioaccumulative potential (BCF < 100) . Use EPI Suite or TEST software to prioritize ecotoxicological assays .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from variations in cell lines (e.g., HepG2 vs. MCF-7) or assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity). For example, derivatives with electron-withdrawing substituents at C3 show enhanced activity due to increased membrane permeability .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq NH3 for amination) and monitor intermediates via LC-MS. For example, over-alkylation byproducts (e.g., N,N-dimethyl derivatives) form when excess methylating agents are used. Employ DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) and reduce impurities to <2% .

Data Contradiction Analysis

  • Solubility vs. Purity : Higher solubility in DMF may co-elute impurities during crystallization. Cross-validate with HPLC (C18 column, 254 nm) to ensure purity >98% .
  • Biological Activity : Inconsistent IC50 values may reflect assay sensitivity. Use label-free techniques (e.g., SPR) to measure binding affinities independently .

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